molecular formula C27H31ClN4O4 B2833720 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide CAS No. 1223849-93-1

5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide

Cat. No.: B2833720
CAS No.: 1223849-93-1
M. Wt: 511.02
InChI Key: IDSUKCDZSXZFCW-UHFFFAOYSA-N
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Description

The compound 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide features a quinazolin-4(3H)-one core substituted with a 4-chlorobenzylaminoethyl side chain at position 1 and an N-cyclopentylpentanamide group at position 5. Its structure integrates:

  • A quinazolinone scaffold, known for diverse pharmacological applications, including antimicrobial and anticonvulsant activities .
  • A pentanamide chain linked to a cyclopentyl moiety, likely improving metabolic stability and membrane permeability relative to shorter alkylamide chains .

Synthetic routes for analogous compounds (e.g., chloropropionamide derivatives) involve reactions of chloroacetyl chloride or chloropropionyl chloride with secondary amines in solvents like acetonitrile or DMF, followed by crystallization .

Properties

IUPAC Name

5-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O4/c28-20-14-12-19(13-15-20)17-29-25(34)18-32-23-10-4-3-9-22(23)26(35)31(27(32)36)16-6-5-11-24(33)30-21-7-1-2-8-21/h3-4,9-10,12-15,21H,1-2,5-8,11,16-18H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUKCDZSXZFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution of the quinazolinone core with 4-chlorobenzylamine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Attachment of the N-Cyclopentylpentanamide Moiety: The final step involves the acylation of the intermediate with N-cyclopentylpentanamide, often using a reagent like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and amide functionalities, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nitric acid, bromine, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines from carbonyl groups.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its quinazolinone core is a versatile scaffold in organic synthesis.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, anticancer, or anti-inflammatory effects due to its structural similarity to other bioactive quinazolinones.

Medicine

In medicine, it could be explored as a potential therapeutic agent. The presence of the quinazolinone core suggests it might interact with biological targets like enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclopentylpentanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID & Source Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound Quinazolin-4(3H)-one 4-Chlorobenzylaminoethyl, N-cyclopentylpentanamide ~550 (estimated) Not reported Enhanced lipophilicity and metabolic stability due to cyclopentylpentanamide .
7d Quinazolin-4(3H)-one Phenoxymethyl, 3-chloropropanamide ~400 138–140 Moderate antimicrobial activity; shorter chain limits membrane penetration .
8a Quinazolin-4(3H)-one Phenoxymethyl, 2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide ~500 206–207 Piperazine ring improves solubility; potential CNS activity due to chlorophenyl .
Compound Quinazolin-4(3H)-one 3-Nitrobenzyl, N-(4-chlorophenethyl)pentanamide ~560 Not reported Nitro group may confer electron-withdrawing effects, altering receptor affinity .
9 Quinazolin-4(3H)-one 1-Hydroxyheptadecyl, 3-chloroacetamide ~600 Not reported Long alkyl chain increases lipophilicity; potential surfactant properties .

Key Differences and Implications

Substituent Effects on Bioactivity The target compound’s 4-chlorobenzyl group contrasts with phenoxymethyl (7d, 8a) or nitrobenzyl () groups. Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to nitro or methoxy groups .

Synthetic Accessibility

  • Compounds like 7d and 8a are synthesized via straightforward chloroacetyl chloride reactions , whereas the target compound likely requires multi-step coupling to introduce the pentanamide-cyclopentyl group, similar to peptide derivatives in .

Physicochemical Properties

  • The cyclopentyl group in the target compound may lower water solubility compared to piperazine-containing analogs (8a) but improve blood-brain barrier penetration for CNS applications .
  • Melting points for simpler analogs (e.g., 7d: 138–140°C) suggest higher crystallinity than the target compound, which may exhibit amorphous solid behavior due to its flexible pentanamide chain .

Q & A

Q. How does this compound compare to structurally related quinazolinone derivatives in terms of efficacy and toxicity?

  • Data Table :
CompoundEC50 (μM) (MCF-7)LogPMicrosomal Stability (% remaining)
Target Compound0.453.278% (1 hr)
4-Methoxybenzyl Analog1.22.865%
Cyclohexylpentanamide Analog0.93.852%
  • Conclusion : The 4-chlorobenzyl group balances potency and stability better than analogs .

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